3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene
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Overview
Description
“3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene” is a complex organic compound that belongs to the class of benzofurochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene” typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aromatic aldehydes with ketones under basic conditions.
Cyclization Reactions: Formation of the benzofurochromene core through intramolecular cyclization.
Substitution Reactions: Introduction of fluorine and methoxy groups via nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow synthesis could be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Investigation of potential biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene” would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene
- 3-(2-fluorophenyl)-3-(4-hydroxyphenyl)-3H-[1]benzofuro[3,2-f]chromene
Uniqueness
The presence of the fluorine and methoxy groups in “3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene” may impart unique chemical properties such as increased lipophilicity, altered electronic effects, and specific biological activities.
Properties
Molecular Formula |
C28H19FO3 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-3-(4-methoxyphenyl)-[1]benzofuro[3,2-f]chromene |
InChI |
InChI=1S/C28H19FO3/c1-30-19-12-10-18(11-13-19)28(22-7-3-4-8-23(22)29)17-16-21-25(32-28)14-15-26-27(21)20-6-2-5-9-24(20)31-26/h2-17H,1H3 |
InChI Key |
MCACPNYAXULDQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C5=CC=CC=C5O4)C6=CC=CC=C6F |
Origin of Product |
United States |
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